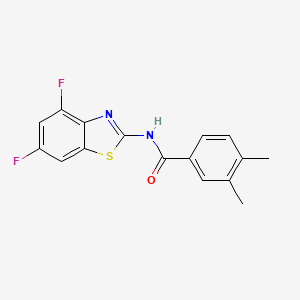

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

While I found references to similar compounds , specific molecular structure analysis for “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available.Chemical Reactions Analysis

Information on the chemical reactions involving “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available .Physical And Chemical Properties Analysis

While there are resources that provide physical and chemical properties for similar compounds , specific information for “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available.Scientific Research Applications

Antiproliferative Activity and Apoptosis Induction

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds, particularly one labeled as 1k, showed a prominent inhibitory effect on cell growth due to their proapoptotic effects, especially towards MCF-7 cancer cell lines (Corbo et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in 1 M HCl solution. These derivatives, such as BTC 6 T and BTC 8 T, offered exceptional stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. Their adsorption onto surfaces by both physical and chemical means highlights their potential in corrosion protection applications (Hu et al., 2016).

Fluorescence Switching and Tuning

Triphenylamine–benzothiazole derivatives have shown unusual temperature-controlled locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence switching in polar solvents. This unique property makes these derivatives suitable for applications in fluorescence-based sensors and devices. The study of these compounds provides insights into the design and use of donor-acceptor organic molecules for achieving fluorescence switching and tuning (Kundu et al., 2019).

Electronic and Structural Properties

Benzothiazole and benzothiadiazole derivatives have been explored for their photophysical, structural, and electronic properties, contributing to fields such as materials science and organic electronics. For instance, the synthesis of novel acceptors like DTDCNBT and its comparison with DTDFBT highlights the strong electron acceptor characteristics of the cyanated polymers, shifting charge transport from unipolar p-type to unipolar n-type, which is crucial for the development of electronic devices (Casey et al., 2015).

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-3-4-10(5-9(8)2)15(21)20-16-19-14-12(18)6-11(17)7-13(14)22-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFDYWVQCAHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)